4-{[5-(HEPTAN-3-YL)-1,3,4-THIADIAZOL-2-YL]CARBAMOYL}BUTANOIC ACID
Overview
Description
4-{[5-(HEPTAN-3-YL)-1,3,4-THIADIAZOL-2-YL]CARBAMOYL}BUTANOIC ACID is a complex organic compound that features a thiadiazole ring, an amino group, and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[5-(HEPTAN-3-YL)-1,3,4-THIADIAZOL-2-YL]CARBAMOYL}BUTANOIC ACID typically involves multiple steps. One common method starts with the preparation of the thiadiazole ring, which can be synthesized from the reaction of hydrazine with carbon disulfide, followed by cyclization with an appropriate alkyl halide. The resulting thiadiazole intermediate is then reacted with 1-ethylpentylamine to introduce the 1-ethylpentyl group. Finally, the amino group on the thiadiazole ring is coupled with 5-oxopentanoic acid under suitable conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
4-{[5-(HEPTAN-3-YL)-1,3,4-THIADIAZOL-2-YL]CARBAMOYL}BUTANOIC ACID can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the 5-oxopentanoic acid moiety can be reduced to an alcohol.
Substitution: The amino group on the thiadiazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted thiadiazole derivatives.
Scientific Research Applications
4-{[5-(HEPTAN-3-YL)-1,3,4-THIADIAZOL-2-YL]CARBAMOYL}BUTANOIC ACID has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-{[5-(HEPTAN-3-YL)-1,3,4-THIADIAZOL-2-YL]CARBAMOYL}BUTANOIC ACID involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The carboxylic acid group can form hydrogen bonds with target proteins, enhancing binding affinity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
5-amino-4-oxopentanoic acid: Similar structure but lacks the thiadiazole ring.
1-ethylpentylamine: Contains the 1-ethylpentyl group but lacks the thiadiazole and carboxylic acid groups.
Thiadiazole derivatives: Various compounds with the thiadiazole ring but different substituents.
Uniqueness
4-{[5-(HEPTAN-3-YL)-1,3,4-THIADIAZOL-2-YL]CARBAMOYL}BUTANOIC ACID is unique due to the combination of the thiadiazole ring, the 1-ethylpentyl group, and the 5-oxopentanoic acid moiety. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.
Properties
IUPAC Name |
5-[(5-heptan-3-yl-1,3,4-thiadiazol-2-yl)amino]-5-oxopentanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O3S/c1-3-5-7-10(4-2)13-16-17-14(21-13)15-11(18)8-6-9-12(19)20/h10H,3-9H2,1-2H3,(H,19,20)(H,15,17,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNDJYCLCWHAHFX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)C1=NN=C(S1)NC(=O)CCCC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.42 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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